molecular formula C10H13NO4 B1676178 美列多巴 CAS No. 7101-51-1

美列多巴

货号 B1676178
CAS 编号: 7101-51-1
分子量: 211.21 g/mol
InChI 键: XBBDACCLCFWBSI-ZETCQYMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Melevodopa, also known by the brand name Levomet, is a dopaminergic agent . It is the methyl ester of levodopa and is used in tablet form as an effervescent prodrug with 250 times the water solubility of tablet levodopa . It is indicated in combination with carbidopa for the treatment of Parkinson’s disease .


Synthesis Analysis

Melevodopa is the methyl ester of levodopa . A study has developed and validated a UHPLC-MS/MS method for the simultaneous determination of L-DOPA, levodopa methyl ester (LDME), and carbidopa in human plasma .


Chemical Reactions Analysis

The electroanalytical determination of L-DOPA, a precursor to Melevodopa, has been reported in the literature . A UHPLC-MS/MS method has also been developed for the simultaneous determination of L-DOPA, LDME, and carbidopa in human plasma .

科学研究应用

帕金森病治疗中的美列多巴

  1. 运动波动的治疗:美列多巴通常与卡比多巴结合在一起,用于治疗晚期帕金森病的运动波动。研究表明,与标准左多巴/卡比多巴配方相比,美列多巴的吸收速度更快,变异性更小,可能提供更好的运动并发症控制(Stocchi et al., 2010)(Zangaglia et al., 2010)

  2. 临床经验的系统性回顾:一项系统性回顾强调,美列多巴/卡比多巴的泡腾片剂形式在改善运动并发症控制方面比传统左多巴更有效,可能适用于帕金森病的早期阶段或特殊患者群体(Stocchi & Vacca, 2019)

  3. 日常运动表现的改善:研究表明,美列多巴可以改善帕金森病患者在“延迟启动”和“穿着效应”中的日常运动表现和生活质量(Bosco et al., 2011)

  4. 基于左多巴的帕金森病策略:已经探索了使用美列多巴控制帕金森病运动并发症的各种策略。这些策略包括剂量分裂和连续给药方法,以稳定运动功能并改善患者生活质量(Antonini et al., 2010)

  5. 药代动力学特征:关于美列多巴的药代动力学特征的研究表明,与标准释放配方相比,美列多巴提供更可靠、变异性更小的左多巴释放,这对于管理帕金森病至关重要(Stocchi et al., 2015)

  6. 期间,特别是帕金森病患者的下午休息期,有助于更好地管理运动波动(Fasano et al., 2014)

额外应用

  1. 调节阿尔茨海默病中的运动皮层兴奋性:一项针对阿尔茨海默病患者的研究表明,美列多巴可以调节运动皮层兴奋性,暗示其在帕金森病之外的潜在应用(Martorana et al., 2008)

  2. 传递系统开发:关于开发美列多巴的疏水性控制传递系统的研究表明,制剂技术的进步可以优化药物释放,这对于帕金森病治疗至关重要(Kiss et al., 2021)

  3. 帕金森病的睡眠障碍:一项评估褪黑激素和左多巴对帕金森病猴模型睡眠障碍影响的研究表明,美列多巴在治疗与帕金森病相关的睡眠障碍方面具有治疗潜力(Belaid et al., 2015)

属性

IUPAC Name

methyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,12-13H,4,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBDACCLCFWBSI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048433
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melevodopa

CAS RN

7101-51-1
Record name L-Dopa methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7101-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melevodopa [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007101511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melevodopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13313
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Melevodopa
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MELEVODOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M30686U4X4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Melevodopa
Reactant of Route 2
Reactant of Route 2
Melevodopa
Reactant of Route 3
Reactant of Route 3
Melevodopa
Reactant of Route 4
Reactant of Route 4
Melevodopa
Reactant of Route 5
Reactant of Route 5
Melevodopa
Reactant of Route 6
Reactant of Route 6
Melevodopa

Citations

For This Compound
273
Citations
F Stocchi, S Marconi - Clinical neuropharmacology, 2010 - journals.lww.com
… each) in the combination and melevodopa groups, who took 18 … longer than that for the melevodopa and Sinemet CR 50/200 … plus COMT inhibitors with melevodopa are also needed to …
Number of citations: 20 journals.lww.com
…, Melevodopa Plus Carbidopa Study Group - Movement …, 2010 - Wiley Online Library
Melevodopa hydrochloride plus carbidopa in effervescent tablets (M/C) is a readily soluble antiparkinsonian tablet formulation. A total of 221 patients with Parkinson's disease and …
F Stocchi, L Vacca - Minerva Medica, 2019 - europepmc.org
INTRODUCTION: We have performed a systematic literature review to evaluate the current evidence of the pharmacokinetic (PK), efficacy and safety profile of oral melevodopa/…
Number of citations: 3 europepmc.org
A Fasano, F Bove, M Gabrielli… - Clinical …, 2014 - journals.lww.com
… (melevodopa hydrochloride, henceforth named melevodopa)… The present study explored the hypothesis that melevodopa … HP infection to establish if melevodopa can be a valid strategy …
Number of citations: 20 journals.lww.com
R Zangaglia, F Stocchi, M Sciarretta… - Clinical …, 2010 - journals.lww.com
… that multiple daily doses of melevodopa/carbidopa used in a … ) confirm that effervescent melevodopa overlaps the clinical … Looking at the results of the high doses of melevodopa alone …
Number of citations: 18 journals.lww.com
F Stocchi, L Vacca, P Grassini, S Pawsey… - Parkinson's …, 2015 - hindawi.com
… Melevodopa is approximately 250 times more … melevodopa exists in the nonionized form whereas L-dopa exists in the ionized from, and the resulting greater lipophilicity of melevodopa …
Number of citations: 14 www.hindawi.com
D Bosco, M Plastino, F Bosco, A Fava, A Rotondo - Minerva Medica, 2011 - europepmc.org
Aim Aim of the present study was to evaluate the clinical efficacy, tolerability and quality-of-life measures to melevodopa in advanced Parkinson's disease (PD) with motor fluctuations (…
Number of citations: 8 europepmc.org
T Kiss, G Katona, R Ambrus - Acta Pharmaceutica Hungarica, 2021 - real.mtak.hu
In this work, the levodopa methyl ester was crystallized from different solvents and its physicochemical proper- ties were explored. This active pharmaceutical ingredient (API) is …
Number of citations: 1 real.mtak.hu
P Sun, S Mei, JF Xu, X Zhang - Advanced Science, 2022 - Wiley Online Library
… Herein, castor oil, melevodopa, and iron ions … melevodopa functionalized castor oil and Fe 3+ ions. Noncovalent interactions between adherends and the catechol unit from melevodopa …
Number of citations: 17 onlinelibrary.wiley.com
F Stocchi - Inpharma, 2007 - Springer
An effervescent formulation of melevodopa/carbidopa [CHF 1512]* effectively shortens the time until best mobility, compared with levodopa/carbidopa, for patients with Parkinson’s …
Number of citations: 0 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。